molecular formula C19H17NO5 B15086853 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione CAS No. 392318-81-9

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione

Cat. No.: B15086853
CAS No.: 392318-81-9
M. Wt: 339.3 g/mol
InChI Key: NKJXNWAALQLSRS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione is a complex organic compound featuring a cyclohexane ring substituted with a furan ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 5-(3-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-((5-(4-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione
  • 5,5-Dimethyl-2-((5-(2-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione

Uniqueness

5,5-Dimethyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)cyclohexane-1,3-dione is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

CAS No.

392318-81-9

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

5,5-dimethyl-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]cyclohexane-1,3-dione

InChI

InChI=1S/C19H17NO5/c1-19(2)10-16(21)15(17(22)11-19)9-14-6-7-18(25-14)12-4-3-5-13(8-12)20(23)24/h3-9H,10-11H2,1-2H3

InChI Key

NKJXNWAALQLSRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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